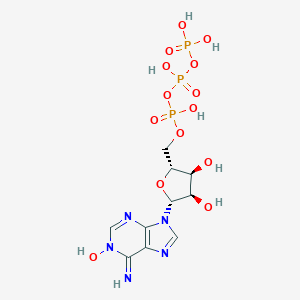

Adenosine N1-oxide triphosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Adenosine N1-oxide triphosphate is a derivative of adenosine triphosphate, a molecule that plays a crucial role in cellular energy transfer

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of adenosine N(1)-oxide triphosphate typically involves the oxidation of adenosine triphosphate. This can be achieved using various oxidizing agents under controlled conditions. For instance, one common method involves the use of hydrogen peroxide in the presence of a catalyst to facilitate the oxidation process.

Industrial Production Methods

Industrial production of adenosine N(1)-oxide triphosphate often employs biotechnological approaches. These methods utilize genetically engineered microorganisms to produce the compound in large quantities. The microorganisms are cultured in bioreactors under optimal conditions to maximize yield.

Analyse Des Réactions Chimiques

Types of Reactions

Adenosine N1-oxide triphosphate undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to produce various derivatives.

Reduction: It can be reduced back to adenosine triphosphate under specific conditions.

Substitution: The phosphate groups can be substituted with other functional groups to create new compounds.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Transition metal catalysts such as platinum or palladium.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of adenosine triphosphate, as well as substituted compounds with different functional groups.

Applications De Recherche Scientifique

Anti-Inflammatory Properties

Adenosine N1-oxide has been identified as a potent anti-inflammatory agent. Research has shown that it can inhibit the secretion of pro-inflammatory cytokines in various cell types, including mouse peritoneal macrophages and human monocytic cells. In a study, ANO demonstrated superior efficacy compared to traditional adenosine receptor agonists in reducing inflammation induced by lipopolysaccharides (LPS) and interferon-gamma (IFN-γ) .

Key Findings:

- ANO inhibited cytokine production at lower concentrations than adenosine.

- It upregulated the anti-inflammatory transcription factor c-Fos, contributing to its effects.

- In vivo studies indicated that ANO administration increased survival rates in LPS-induced endotoxin shock models.

Antiviral Activity

Adenosine N1-oxide exhibits significant antiviral properties, particularly against the vaccinia virus. Studies have demonstrated that ANO effectively blocks viral replication by inhibiting early gene expression necessary for viral protein synthesis. This mechanism suggests potential therapeutic applications in treating poxvirus infections .

Case Study:

In a controlled experiment, ANO was shown to completely block DNA replication and late protein synthesis in vaccinia virus-infected cells. Notably, ANO-TP could substitute for ATP in RNA synthesis by viral RNA polymerase, indicating its role as a modified nucleotide that selectively disrupts viral gene expression.

Cancer Research

The efficacy of adenosine N1-oxide in cancer treatment has been explored through its interactions with tumor cells. Research indicates that combining ANO with adenosine deaminase inhibitors significantly enhances the survival rate of tumor-bearing mice by inhibiting tumor growth .

Mechanism of Action:

- The combination therapy led to an accumulation of toxic metabolites that impede cancer cell proliferation.

- Studies have shown that 3'-deoxyadenosine N1-oxide (a related compound) can enhance the effects of adenosine deaminase inhibitors, leading to improved outcomes in resistant tumor types.

Modulation of Purinergic Signaling

Adenosine N1-oxide triphosphate acts as an agonist at P2 purinoceptors, which are involved in various physiological processes including inflammation and neurotransmission. Research indicates that ANO-TP is more potent than ATP at certain receptors, suggesting its utility in modulating purinergic signaling pathways .

Comparison Table: Potency of Adenosine Derivatives at P2 Purinoceptors

| Compound | Potency (relative to ATP) |

|---|---|

| This compound | Higher |

| ATP | Baseline |

| 8-(6-amino-hexylamino)ATP | Similar |

Future Directions and Implications

The diverse applications of this compound underscore its potential as a therapeutic agent across multiple domains:

- Immunotherapy: Given its anti-inflammatory properties, ANO could be pivotal in developing treatments for autoimmune diseases.

- Antiviral Treatments: Its efficacy against poxviruses opens avenues for clinical applications against viral infections.

- Cancer Therapy: Continued exploration into its synergistic effects with other agents may yield promising strategies for overcoming drug resistance.

Mécanisme D'action

The mechanism of action of adenosine N(1)-oxide triphosphate involves its interaction with cellular enzymes and receptors. It acts as a substrate for various kinases and phosphatases, which catalyze the transfer of phosphate groups. This process is crucial for cellular energy transfer and signal transduction pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Adenosine triphosphate (ATP): The parent compound, which is the primary energy carrier in cells.

Adenosine diphosphate (ADP): A derivative of ATP with two phosphate groups.

Adenosine monophosphate (AMP): A derivative of ATP with one phosphate group.

Cyclic adenosine monophosphate (cAMP): A cyclic form of AMP involved in signal transduction.

Uniqueness

Adenosine N1-oxide triphosphate is unique due to the presence of the N(1)-oxide group, which imparts different chemical and biological properties compared to its parent compound, adenosine triphosphate. This modification can affect its reactivity, stability, and interaction with cellular targets, making it a valuable tool in various research applications.

Propriétés

Numéro CAS |

17670-17-6 |

|---|---|

Formule moléculaire |

C10H16N5O14P3 |

Poids moléculaire |

523.18 g/mol |

Nom IUPAC |

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(1-hydroxy-6-iminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O14P3/c11-8-5-9(13-3-15(8)18)14(2-12-5)10-7(17)6(16)4(27-10)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-4,6-7,10-11,16-18H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 |

Clé InChI |

DFIOPRBTTKTDKA-KQYNXXCUSA-N |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)O |

SMILES isomérique |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)O |

SMILES canonique |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)O |

Synonymes |

adenosine N(1)-oxide triphosphate adenosine N1-oxide triphosphate ANO-TP |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.